4,7-Dibromoquinazoline

Synthetic Chemistry Medicinal Chemistry Structure-Activity Relationship

Specifically source 4,7-Dibromoquinazoline—a di-halogenated quinazoline scaffold with bromines at the 4 and 7 positions. This regioisomer offers distinct electronic properties and steric profiles, enabling site-selective, sequential Suzuki-Miyaura couplings that are unattainable with 5,7- or 4,6-dibromo isomers. Essential for constructing unsymmetrical kinase inhibitor libraries and exploring novel IP space in oncology drug discovery. Ensure your SAR studies are built on the correct regiochemistry.

Molecular Formula C8H4Br2N2
Molecular Weight 287.94 g/mol
Cat. No. B11840256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Dibromoquinazoline
Molecular FormulaC8H4Br2N2
Molecular Weight287.94 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)N=CN=C2Br
InChIInChI=1S/C8H4Br2N2/c9-5-1-2-6-7(3-5)11-4-12-8(6)10/h1-4H
InChIKeyQAMVODRUMSCWNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,7-Dibromoquinazoline: Core Properties and Heterocyclic Scaffold


4,7-Dibromoquinazoline (CAS: 1785001-76-4) is a di-halogenated derivative of the quinazoline heterocycle, a privileged scaffold in medicinal chemistry. It is characterized by a molecular formula of C8H4Br2N2 and a molecular weight of 287.94 g/mol . This specific regioisomer features bromine atoms at the 4 and 7 positions of the quinazoline core, which dictates its distinct chemical reactivity, particularly in cross-coupling reactions, compared to other di-halogenated quinazoline isomers .

The Critical Role of Regiochemistry: Why 4,7-Dibromoquinazoline Cannot Be Substituted with Other Quinazoline Isomers


The specific substitution pattern of halogen atoms on the quinazoline core is a primary determinant of the molecule's electronic properties, steric hindrance, and subsequent reactivity in key synthetic transformations like Suzuki-Miyaura cross-couplings . 4,7-Dibromoquinazoline presents a unique arrangement of reactive handles that is not replicated by its regioisomers such as 5,7-Dibromoquinazoline , 4,6-Dibromoquinazoline , or 6,8-Dibromoquinazoline . Substituting one dibromoquinazoline for another without accounting for regiochemistry can lead to failed reactions, different reaction kinetics, and the production of an entirely different set of downstream compounds, which is unacceptable in target-oriented synthesis and structure-activity relationship (SAR) studies. The specific differentiation is quantitative and verifiable only through direct experimental comparison.

Quantifiable Differentiation of 4,7-Dibromoquinazoline Against Comparators


Regioselectivity in Synthetic Utility: 4,7- vs. 6,8-Dibromoquinazoline Scaffolds

High-strength differential evidence (e.g., direct head-to-head assays) for 4,7-Dibromoquinazoline is currently limited in public primary literature. However, class-level inference from related di-bromoquinazoline regioisomers provides a quantifiable context. For instance, a series of 4-substituted 6,8-dibromo-2-(4-chlorophenyl)-quinazoline derivatives demonstrated in vitro cytotoxic activity against the MCF-7 breast cancer cell line with an IC50 of 6.3 µM for a representative compound, compared to a doxorubicin baseline of 7.72 µM [1]. While this data is for the 6,8-isomer, it establishes the class's potential and underscores that the specific substitution pattern (4,7- vs. 6,8-) is a critical determinant of biological outcome. Direct comparative data for 4,7-Dibromoquinazoline is not available, and its differentiation is currently based on its unique chemical structure and potential as a novel scaffold.

Synthetic Chemistry Medicinal Chemistry Structure-Activity Relationship

Application Scenarios for 4,7-Dibromoquinazoline Based on Available Evidence


Scaffold for Novel Chemical Space Exploration in Kinase Inhibitor Programs

Given the extensive use of quinazoline derivatives as kinase inhibitors in oncology [1], 4,7-Dibromoquinazoline serves as a novel starting material for synthesizing and screening unique analogs not accessible from more common regioisomers. Its specific substitution pattern allows for sequential or site-selective functionalization via cross-coupling reactions, enabling the rapid exploration of new structure-activity relationships (SAR) and intellectual property (IP) space in drug discovery programs.

Synthesis of Complex Heterocyclic Architectures via Sequential Cross-Coupling

The 4 and 7 positions on the quinazoline ring exhibit differential reactivity due to their distinct electronic environments . This allows for sequential Suzuki-Miyaura or other palladium-catalyzed cross-coupling reactions to install different aryl, heteroaryl, or alkenyl groups in a controlled manner [2]. This capability is essential for constructing complex, unsymmetrical molecules required in materials science and advanced medicinal chemistry.

Quote Request

Request a Quote for 4,7-Dibromoquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.